An In-depth Technical Guide to the Physicochemical Properties of Cardanol
An In-depth Technical Guide to the Physicochemical Properties of Cardanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardanol (B1251761), a phenolic lipid derived from the renewable resource Cashew Nut Shell Liquid (CNSL), is a molecule of significant interest in various scientific and industrial fields, including drug development.[1] A byproduct of the cashew nut industry, CNSL is a rich source of long-chain phenols, with cardanol being a principal component of technical CNSL obtained through the decarboxylation of anacardic acid.[2][3] Cardanol is not a single compound but a mixture of congeners that differ in the degree of unsaturation of their C15 alkyl side chain, primarily consisting of saturated, mono-unsaturated, di-unsaturated, and tri-unsaturated variants.[4] This unique chemical structure, featuring a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, imparts a range of valuable physicochemical properties.
This technical guide provides a comprehensive overview of the core physicochemical properties of cardanol, detailed experimental protocols for their determination, and insights into its biological signaling pathways relevant to drug development. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties of Cardanol
The physical and chemical characteristics of cardanol are pivotal to its application and behavior in various formulations and biological systems. Key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | References |
| Appearance | Pale yellow to brown viscous liquid | [5] |
| Density | 0.9272 - 0.9350 g/mL at 30°C | [6] |
| Boiling Point | 225 °C at 10 mmHg | [7][8] |
| Freezing Point | Below -20 °C | [7][8] |
| Flash Point | > 200 °C | [9] |
| Molecular Formula | C21H34O (representative) | [9] |
| Molecular Weight | ~298.47 g/mol (representative) | [9] |
Solubility Profile
Cardanol is a hydrophobic molecule, readily soluble in many organic solvents while being sparingly soluble in aqueous solutions.[6][10] The solubility of cardanol triene, a major component, has been quantitatively determined in several common laboratory solvents.
| Solvent | Solubility (mg/mL) | References |
| Ethanol | ~22 | [11] |
| Dimethyl Sulfoxide (DMSO) | ~15 | [11] |
| Dimethylformamide (DMF) | ~20 | [11] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 | [11] |
| Benzene | Slightly soluble | [9] |
| Chloroform | Slightly soluble | [9] |
| Hexane (B92381) | Readily soluble | [10][12] |
| Acetone | Soluble | [13] |
| Toluene | Soluble | [6] |
Spectroscopic Data
The spectroscopic signature of cardanol is crucial for its identification and structural elucidation.
UV-Visible Spectroscopy
| Wavelength (λmax) | Solvent | References |
| 273 - 280 nm | Not specified | [14] |
| 276 nm (Cardanol triene) | Not specified | [11] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | References |
| ~3353 | O-H stretching (phenolic) | [15] |
| ~3008 | C-H stretching (aromatic) | [15] |
| ~2925, 2854 | C-H stretching (aliphatic CH₂, CH₃) | [15] |
| ~1597 | C=C stretching (aromatic ring) | [15] |
| ~1460, 1392 | C-H deformation (aliphatic CH₂, CH₃) | [15] |
| 759, 879 | C-H out-of-plane bending (ortho and para substitution patterns on resin) | [15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
-
¹H NMR:
Chemical Shift (δ ppm) Multiplicity Assignment (Cardanol Diene) References ~7.14 t Aromatic H [16] ~6.76 d Aromatic H [16] ~6.67 m Aromatic H [16] 5.32 - 5.43 m Olefinic protons (-CH=CH-) [16] ~2.78 t Allylic protons (-CH₂-CH=CH-) [16] ~2.56 t Benzylic protons (Ar-CH₂-) [16] ~2.04 m Allylic protons (=CH-CH₂-CH=) [16] | ~0.91 | t | Terminal -CH₃ |[16] |
-
¹³C NMR:
Chemical Shift (δ ppm) Assignment (Cardanol Diene) References 155.6 C-OH (phenolic) [17] 145.1 Aromatic C [17] 130.1, 130.0, 129.5 Olefinic and Aromatic C [17] 121.1 Aromatic C [17] 115.5, 112.6 Aromatic C [17] | 36.0, 31.5, 22.7, 14.1 | Aliphatic side chain C |[17] |
Experimental Protocols
Detailed methodologies for the extraction, purification, and characterization of cardanol are provided below.
Extraction and Purification of Cardanol from CNSL
1. Decarboxylation of Anacardic Acid to Produce Technical CNSL:
-
Objective: To convert the anacardic acid in raw CNSL to cardanol.
-
Procedure: Heat raw CNSL in a reactor under vacuum at a temperature of approximately 200-300°C.[2] The carboxylic acid group of anacardic acid is removed as carbon dioxide, yielding a mixture rich in cardanol, known as technical CNSL.[2]
2. Solvent Extraction Method for Cardanol Isolation:
-
Objective: To separate cardanol from other phenolic components like cardol.
-
Procedure:
-
Dissolve 100 g of technical CNSL in 320 mL of methanol.[4]
-
Add 200 mL of 25% ammonium (B1175870) hydroxide (B78521) solution and stir the mixture for 15 minutes.[4] This step deprotonates the more acidic cardol, making it more soluble in the polar phase.
-
Extract the solution with hexane (4 x 200 mL).[12] The less acidic cardanol will preferentially partition into the nonpolar hexane layer.
-
Combine the hexane extracts and wash with 5% HCl (100 mL) followed by distilled water (100 mL) to remove any residual ammonia (B1221849) and other impurities.[18]
-
Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain purified cardanol.[18]
-
For further purification and decolorization, the obtained cardanol can be treated with activated charcoal.[12]
-
3. Purification by Vacuum Distillation:
-
Objective: To purify cardanol by separating it from less volatile components.
-
Procedure:
-
Place the technical CNSL in a distillation flask equipped with a vacuum distillation setup.
-
Gradually heat the flask. Cardanol will distill at approximately 225 °C under 10 mmHg.[7][8]
-
Collect the distillate, which is enriched in cardanol. A second distillation can be performed to achieve higher purity.[3]
-
Determination of Physicochemical Properties
1. Density Determination (Based on ISO 12185):
-
Principle: This method utilizes an oscillating U-tube density meter. The oscillation frequency of the U-tube changes depending on the density of the liquid filling it.
-
Apparatus: Oscillating U-tube density meter, temperature control unit, syringe or autosampler.
-
Procedure:
-
Calibrate the instrument using two certified reference standards (e.g., dry air and pure water) with known densities that bracket the expected density of cardanol.
-
Ensure the sample is homogeneous and free of air bubbles.
-
Introduce the cardanol sample into the U-tube cell, which is maintained at a constant temperature (e.g., 30°C).
-
The instrument measures the oscillation period and calculates the density based on the calibration.
-
2. Viscosity Determination (Based on ASTM D445):
-
Principle: This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.
-
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of cardanol, ensuring the flow time is not less than 200 seconds.[22]
-
Place the viscometer in a constant temperature bath maintained at the desired temperature (e.g., 30°C) until the sample reaches thermal equilibrium.
-
Introduce the cardanol sample into the viscometer.
-
Draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of cardanol at the same temperature.[1][23][24]
-
Signaling Pathways and Biological Activities
Cardanol and its derivatives have demonstrated significant biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug development.
Cardanol-Induced Apoptosis in Cancer Cells
Research has shown that cardanol monoene can induce apoptosis in human melanoma cells through a pathway involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
References
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- 5. Leading Supplier Cardanol - Paint Chemicals [paintcoatingsasia.com]
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- 7. kumarasamyindustries.com [kumarasamyindustries.com]
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- 9. Cas 37330-39-5,cardanol | lookchem [lookchem.com]
- 10. GB2254323A - Separating cardanol and other naturally occurring phenols from technical cashew nut-shell liquid - Google Patents [patents.google.com]
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- 12. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
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